(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-chloro-benzyl)-amine
Description
The compound “(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-chloro-benzyl)-amine” is a structurally complex amine derivative featuring a benzyl group substituted with a trifluoromethylsulfanyl (SCF₃) moiety and a 3-chloro-benzyl group. The trifluoromethylsulfanyl group is notable for its electron-withdrawing properties and metabolic stability, while the chloro-substituted benzyl group may enhance lipophilicity and binding affinity in biological systems .
Properties
Molecular Formula |
C17H17ClF3NS |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C17H17ClF3NS/c18-15-8-4-7-14(9-15)11-22-16(12-23-17(19,20)21)10-13-5-2-1-3-6-13/h1-9,16,22H,10-12H2 |
InChI Key |
PAYQRGUWYAKEDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSC(F)(F)F)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-chloro-benzyl)-amine typically involves multiple steps. One common method includes the reaction of 2-trifluoromethylsulfanyl-ethylamine with benzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the effects of trifluoromethylsulfanyl groups on biological activity and enzyme interactions.
Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-chloro-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzyl and chloro groups can contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-chloro-benzyl)-amine,” we compare it with structurally related compounds from the literature, focusing on substituent effects, physicochemical properties, and synthesis yields.
Substituent Effects and Structural Analogues
- Compound 2g : “(3-Benzoxazol-2-yl-phenyl)-(4-trifluoromethyl-benzylidene)-amine” (C₂₁H₁₃F₃N₂O) shares the trifluoromethyl group but incorporates a benzoxazole ring instead of the trifluoromethylsulfanyl moiety. This substitution results in a higher melting point (240–242°C) and excellent yield (83%) .
- Chloroanilines (e.g., 3-chloroaniline) : Simple aromatic amines with chloro substituents exhibit lower molecular complexity but serve as foundational motifs for agrochemicals. For example, 3-chloroaniline (C₆H₆ClN) is a precursor in pesticide synthesis but lacks the trifluoromethylsulfanyl group’s stability .
Physicochemical Properties
*Hypothetical data inferred from structural analogs.
Key Observations
Trifluoromethyl vs. Trifluoromethylsulfanyl : The SCF₃ group in the target compound may confer greater steric bulk and metabolic resistance compared to the CF₃ group in Compound 2g .
Synthetic Challenges : While Compound 2g achieves an 83% yield via Schiff base formation, the target compound’s synthesis would likely require multi-step functionalization of the ethylamine backbone, complicating scalability .
Biological Activity
The compound (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-chloro-benzyl)-amine is a complex organic molecule notable for its unique structural features, which include a trifluoromethylsulfanyl group and an amine functionality. This article delves into its biological activity, exploring its potential applications in medicinal chemistry and its interactions with various biological targets.
- Molecular Formula : C17H17ClF3NS
- Molecular Weight : 359.84 g/mol
- IUPAC Name : N-[(3-chlorophenyl)methyl]-1-phenyl-2-(trifluoromethylsulfanyl)ethanamine
- CAS Number : 1208079-09-7
Structure and Functional Groups
The presence of the trifluoromethylsulfanyl group significantly enhances the lipophilicity and metabolic stability of the compound, potentially improving its efficacy in biological systems. The structural comparison with similar compounds highlights its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-bromo-benzyl)-amine | Contains bromine instead of chlorine | Different electronic properties |
| 1-(4-Fluorobenzyl)-2-(trifluoromethyl)thioethanamine | Fluorobenzyl and thioether | Enhanced lipophilicity |
| 4-(Trifluoromethyl)aniline | Simple aniline structure | Focused on amino functionality |
Research indicates that compounds with similar structures exhibit activity against various biological targets, including:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, blocking enzymatic activity.
- Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways and cellular functions.
Cytotoxicity Studies
A study on related benzyl sulfides showed that they undergo metabolism via cytochrome P450 enzymes, leading to cytotoxic effects due to the formation of unstable thiols. This suggests that this compound might exhibit similar metabolic pathways, contributing to its biological activity .
Case Studies and Research Findings
Recent investigations into fluorinated compounds have revealed their potential in drug development. For instance, fluorine-containing compounds have been shown to enhance the potency and selectivity of drugs targeting specific diseases .
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are essential for understanding the relationship between chemical structure and biological activity. Such studies could elucidate the specific mechanisms of action for this compound against various targets, providing insights into optimizing its use in drug development.
Potential Applications
The unique properties of this compound suggest several potential applications:
- Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting cancer or infectious diseases.
- Agrochemicals : Due to its stability and bioactivity, it may be explored for use in developing novel pesticides.
Q & A
Q. What synthetic strategies optimize the yield and purity of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-chloro-benzyl)-amine?
To improve synthesis efficiency, employ stepwise protection-deprotection of amine groups to avoid side reactions. For example, selectively protect the primary amine using tert-butoxycarbonyl (Boc) groups before introducing the trifluoromethylsulfanyl moiety via nucleophilic substitution. Use anhydrous conditions and catalysts like triethylamine to enhance reaction kinetics. Purify intermediates via column chromatography (silica gel, gradient elution) and final products via recrystallization or preparative HPLC. Monitor reaction progress using TLC and confirm purity via melting point analysis and NMR .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- 1H/13C/19F NMR : Assign proton environments (e.g., benzyl CH2 groups at δ 3.5–4.5 ppm) and confirm trifluoromethylsulfanyl integration (19F NMR, δ -60 to -80 ppm).
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the ethyl linker and benzyl substituents .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion for C17H17ClF3NS2).
- HPLC-DAD/UV : Assess purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
Design accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 2, and 4 weeks, and quantify degradation via LC-MS. Identify degradation products (e.g., hydrolysis of the trifluoromethylsulfanyl group) and propose stabilization strategies, such as lyophilization or exclusion of light/moisture .
Advanced Research Questions
Q. How to resolve contradictory spectral data (e.g., unexpected 19F NMR signals)?
Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Use variable-temperature NMR (VT-NMR) to detect conformational changes. For example, broadening or splitting of 19F peaks at low temperatures (-40°C) suggests hindered rotation. Complement with 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents. Cross-validate with DFT calculations (B3LYP/6-31G**) to simulate spectra and assign unexpected signals .
Q. What experimental designs assess environmental fate and ecotoxicological impacts?
Adopt a tiered approach:
- Phase 1 (Lab) : Determine logP (octanol-water partitioning) and hydrolysis half-life. Use OECD Guideline 111 for hydrolysis (pH 4, 7, 9; 50°C).
- Phase 2 (Microcosm) : Evaluate biodegradability in soil/water systems via ISO 11266. Quantify metabolites (e.g., 3-chlorobenzylamine) using LC-QTOF-MS.
- Phase 3 (Ecotoxicology) : Conduct acute toxicity assays (Daphnia magna, 48h EC50) and chronic studies (algae growth inhibition) .
Q. How can computational modeling predict reactivity in catalytic or biological systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the trifluoromethylsulfanyl group may act as an electron-withdrawing moiety, enhancing amine acidity.
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes with hydrophobic pockets) using GROMACS. Validate docking poses (AutoDock Vina) with in vitro assays (e.g., IC50 determination) .
Q. What methodologies address contradictory bioactivity data across cell lines or assays?
- Dose-response normalization : Use Hill equation modeling to compare EC50 values across assays.
- Off-target profiling : Screen against kinase panels (Eurofins) to identify non-specific interactions.
- Metabolomic profiling : Apply LC-MS/MS to detect cell line-specific metabolite interference (e.g., glutathione adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
